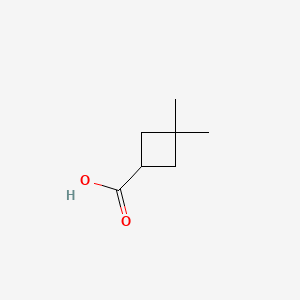

3,3-Dimethylcyclobutanecarboxylic acid

Descripción

Molecular Architecture and Stereochemical Features

The molecular architecture of this compound represents a complex interplay of structural elements that fundamentally influence its chemical behavior and physical properties. The compound consists of a cyclobutane ring system bearing two methyl groups at the same carbon atom (position 3) and a carboxylic acid functional group at position 1. This substitution pattern creates a quaternary carbon center at the three position, which significantly impacts the molecule's steric profile and conformational preferences.

The stereochemical characteristics of this compound are particularly noteworthy due to the presence of the quaternary carbon bearing the geminal dimethyl groups. The carbon-carbon bond lengths within the cyclobutane ring deviate from ideal tetrahedral geometry, with the ring adopting a non-planar conformation to minimize strain. The four carbon atoms in the cyclobutane ring are not coplanar, instead adopting a folded or puckered conformation that reduces eclipsing interactions between hydrogen atoms on adjacent carbons.

The molecular geometry exhibits distinctive features that arise from the constrained ring system. The bond angles between carbon atoms are significantly strained, with carbon-carbon-carbon angles measuring approximately 88 degrees in the puckered conformation, substantially less than the ideal tetrahedral angle of 109.5 degrees. This angular deviation from ideal geometry contributes significantly to the overall strain energy of the molecule and influences its reactivity patterns.

The spatial arrangement of the methyl substituents at the three position creates additional steric bulk that may influence both intra- and intermolecular interactions. The geminal dimethyl substitution pattern results in increased steric hindrance around the quaternary carbon, potentially affecting the accessibility of nearby reactive sites and influencing the molecule's participation in various chemical transformations.

Cyclobutane Ring Strain and Conformational Dynamics

The cyclobutane ring system in this compound exhibits substantial ring strain that fundamentally influences the compound's stability and reactivity characteristics. Cyclobutane possesses a ring strain energy of approximately 26.3 kilocalories per mole, making it significantly less stable than larger ring systems. This elevated strain energy arises from multiple contributing factors, including angle strain, torsional strain, and van der Waals repulsions between substituents.

The angle strain component represents the most significant contribution to the overall ring strain in cyclobutane systems. The internal angles of the four-membered ring are constrained to approximately 90 degrees in a planar arrangement, substantially smaller than the ideal tetrahedral angle of 109.5 degrees required for optimal orbital overlap. This geometric constraint forces the carbon-carbon bonds to adopt non-ideal bonding arrangements, resulting in weakened bonds and increased molecular instability.

To mitigate some of the inherent strain, cyclobutane adopts a puckered conformation rather than maintaining a planar geometry. In this folded arrangement, two carbon atoms reside within one plane while the other two occupy a perpendicular plane, resembling a butterfly-like structure. This puckering reduces torsional strain by allowing hydrogen atoms to shift away from eclipsed positions, though this relief comes at the expense of slightly increased angle strain.

The conformational dynamics of cyclobutane involve rapid interconversion between equivalent puckered forms through a process known as ring flipping or pseudorotation. The energy barrier for this conformational interchange is relatively low, allowing for facile conversion between different puckered geometries at room temperature. The puckering angle in cyclobutane measures approximately 35 degrees, with torsion angles alternating between positive and negative 25 degrees.

The presence of the geminal dimethyl groups at the three position and the carboxylic acid functionality at the one position introduces additional conformational considerations. These substituents may influence the preferred puckering direction and the relative energies of different conformational states. The bulky methyl groups create steric interactions that can bias the conformational equilibrium toward specific puckered arrangements that minimize unfavorable non-bonded contacts.

The ring strain in this compound manifests in several observable properties, including elevated heat of combustion compared to acyclic analogs and increased reactivity toward ring-opening reactions. The strain energy stored within the cyclobutane ring can be released through various chemical transformations, making strained ring systems valuable synthetic intermediates for accessing more complex molecular architectures.

| Ring Strain Parameter | Cyclobutane | Cyclopropane | Cyclohexane |

|---|---|---|---|

| Ring Strain Energy (kcal/mol) | 26.3 | 27.6 | 1.3 |

| Bond Angle | 88° | 60° | 109.5° |

| Conformation | Puckered | Planar | Chair |

Electronic Effects of Methyl Substituents on Carboxylic Acid Functionality

The electronic environment of the carboxylic acid group in this compound is significantly influenced by the presence of the geminal dimethyl substituents and the strained cyclobutane ring system. These structural features create a complex network of electronic interactions that modulate the acidity, reactivity, and spectroscopic properties of the carboxylic acid functionality.

The methyl groups at the three position exert electron-donating effects through hyperconjugation and inductive mechanisms. Alkyl groups are generally considered electron-donating substituents that can stabilize electron-deficient centers through hyperconjugative interactions involving carbon-hydrogen sigma bonds. This electron-donating character tends to reduce the acidity of the carboxylic acid by destabilizing the carboxylate anion formed upon deprotonation.

The predicted dissociation constant (pKa) value for this compound is 4.82, indicating moderate acidity that is somewhat lower than simple aliphatic carboxylic acids. This reduced acidity reflects the electron-donating influence of the methyl substituents, which decrease the stability of the conjugate base relative to unsubstituted analogs. The inductive effect of alkyl groups diminishes with distance, but the proximity of the methyl groups to the carboxylic acid functionality ensures significant electronic perturbation.

The strained nature of the cyclobutane ring also contributes to the electronic characteristics of the carboxylic acid group. Ring strain can alter the hybridization and bond angles around the carbon atoms, potentially affecting the overlap of orbitals involved in the carboxylic acid functionality. The increased s-character in the carbon-carbon bonds of strained rings may influence the electronic density distribution and consequently affect the properties of attached functional groups.

The carboxylic acid group exhibits characteristic infrared absorption frequencies that reflect its electronic environment. The carbonyl stretching frequency and the hydroxyl stretching modes are sensitive to electronic effects from nearby substituents. The presence of electron-donating methyl groups may result in slight shifts in these characteristic absorptions compared to unsubstituted carboxylic acids.

The electronic effects also manifest in the molecule's reactivity patterns. The electron-donating nature of the methyl substituents may influence the electrophilicity of the carbonyl carbon, affecting reactions such as nucleophilic acyl substitution. Additionally, the electronic environment around the carboxylic acid may impact its ability to participate in hydrogen bonding interactions, which are crucial for determining physical properties such as boiling point and solubility characteristics.

The compound exhibits specific physical properties that reflect these electronic influences. With a boiling point of 206 degrees Celsius and a density of 1.053 grams per milliliter, this compound demonstrates the typical characteristics of a substituted carboxylic acid. The flash point of 96 degrees Celsius indicates the thermal stability and volatility characteristics influenced by the molecular structure and intermolecular interactions.

| Electronic Property | Value | Impact |

|---|---|---|

| Predicted pKa | 4.82 ± 0.40 | Moderate acidity |

| Boiling Point | 206°C | Intermolecular interactions |

| Density | 1.053 g/mL | Molecular packing |

| Flash Point | 96°C | Thermal stability |

Propiedades

IUPAC Name |

3,3-dimethylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOAWSLEKWLDNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188514 | |

| Record name | Cyclobutanecarboxylic acid, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34970-18-8 | |

| Record name | 3,3-Dimethylcyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34970-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034970188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanecarboxylic acid, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Dimethylcyclobutanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis from 1,1-Cyclobutanedicarboxylic Acid

One of the most common methods involves the reaction of 1,1-cyclobutanedicarboxylic acid with pyridine as a solvent.

- Reaction Conditions :

- Temperature: 120 °C

- Time: 16 hours

- Yield : Approximately 91%

- Procedure :

- A solution containing Intermediate 285C (250 mg, 1.452 mmol) is stirred in pyridine (5 mL) at elevated temperatures.

- After the reaction, it is cooled and quenched with a dilute hydrochloric acid solution at low temperature.

- The product is then extracted with diethyl ether and purified to yield Intermediate 285D as a viscous liquid.

Table 1: Synthesis Summary from 1,1-Cyclobutanedicarboxylic Acid

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Intermediate 285C + Pyridine | 120 °C, 16 h | 91 |

Alternative Synthetic Routes

In addition to the primary method described above, other synthetic pathways have been explored:

From Cyclobutanecarbonitrile :

- This method utilizes cyclobutanecarbonitrile as a starting material.

- Reaction conditions typically involve hydrolysis followed by decarboxylation processes.

-

- Another approach involves diethyl esters of cyclobutane derivatives.

- The process includes transesterification followed by acid catalysis to form the carboxylic acid.

Análisis De Reacciones Químicas

Types of Reactions: 3,3-Dimethylcyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions involving the carboxylic acid group.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

3,3-Dimethylcyclobutanecarboxylic acid serves as a building block in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows for the introduction of functional groups that can be further modified for various applications.

Material Science

This compound has been explored for its potential use in creating novel materials with specific properties. For instance:

- Polymer Chemistry : It can be used to synthesize polymers that exhibit unique mechanical and thermal properties.

- Nanotechnology : Research has indicated potential applications in developing nanostructured materials.

Pharmaceutical Applications

Due to its structural characteristics, this compound may have implications in drug design and development. Its derivatives could potentially act as intermediates in synthesizing pharmaceutical compounds or serve as active pharmaceutical ingredients themselves.

Environmental Chemistry

Studies have shown that this compound can play a role in understanding environmental processes, particularly in atmospheric chemistry where it may participate in reactions leading to secondary organic aerosol formation from volatile organic compounds (VOCs) like β-caryophyllene .

Case Studies and Research Findings

Several studies highlight the significance of this compound:

- Case Study on SOA Formation : Research demonstrated that this acid could influence secondary organic aerosol yields during photochemical reactions involving VOCs . The study measured peak SOA masses and provided insights into how initial precursor concentrations affect SOA properties.

- Material Development Studies : Investigations into polymer synthesis using this compound showed promising results in enhancing material properties such as thermal stability and mechanical strength .

Mecanismo De Acción

The mechanism of action of 3,3-dimethylcyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the cyclobutane ring provides a rigid framework that can affect the compound’s binding affinity and specificity for its targets .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 3,3-dimethylcyclobutanecarboxylic acid and related cyclobutane derivatives:

Table 1: Key Properties of this compound and Analogues

Structural and Functional Analysis

3-Methylenecyclobutanecarboxylic acid (C₆H₈O₂):

- The presence of a methylene group (C=CH₂) introduces unsaturation, reducing ring strain compared to the fully saturated cyclobutane in this compound. This alters reactivity, making it more prone to addition reactions .

- Lower molecular weight (112.13 vs. 128.17) and boiling point (92°C @ 5 Torr) suggest reduced intermolecular forces due to fewer methyl groups .

3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid (C₈H₁₄O₄): The dimethoxy groups increase polarity, enhancing solubility in polar solvents.

Methyl 3-methylenecyclobutanecarboxylate (C₇H₁₀O₂):

- As an ester derivative , this compound lacks the acidic proton of the carboxylic acid, making it less reactive in acid-base chemistry but more volatile (lower boiling point: 56–59°C @ 20 Torr) .

This contrasts with the purely acidic nature of this compound .

Research Implications

- Synthetic Utility : The methyl groups in this compound provide steric hindrance, making it a valuable intermediate in strained-ring syntheses. In contrast, the methylene group in 3-methylenecyclobutanecarboxylic acid offers a site for functionalization via Diels-Alder or hydrogenation reactions .

- Biological Activity: Amino-substituted derivatives (e.g., trans-3-aminocyclobutanecarboxylic acid) may exhibit bioactivity in medicinal chemistry, whereas ester derivatives are often used as prodrugs .

- Material Science: Polar derivatives like 3,3-dimethoxy-1-methylcyclobutanecarboxylic acid could serve as ligands or monomers in polymer chemistry due to their enhanced solubility .

Actividad Biológica

3,3-Dimethylcyclobutanecarboxylic acid (CAS No. 34970-18-8) is a cyclic carboxylic acid with the molecular formula CHO. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the current understanding of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

- Molecular Weight : 128.17 g/mol

- Melting Point : 96°C

- Physical State : Liquid at room temperature

- Log P (Partition Coefficient) : Approximately 1.4, indicating moderate lipophilicity .

Biological Activity Overview

The biological activity of this compound has been primarily explored in relation to its potential applications as an insecticide and its effects on various biological systems.

Insecticidal Activity

Recent studies have highlighted the compound's potential as a larvicidal agent against mosquito species such as Aedes aegypti, which is known for transmitting diseases like dengue and Zika virus. The compound's efficacy was evaluated alongside other compounds derived from natural products.

- Case Study Findings :

- A study indicated that certain derivatives of cyclobutane acids exhibited significant larvicidal activity, with LC values indicating effective doses for controlling mosquito larvae .

- The presence of specific functional groups in similar compounds was found to enhance biological activity, suggesting that structural modifications could optimize the insecticidal properties of this compound .

Toxicological Profile

Toxicological assessments are crucial for determining the safety of compounds intended for biological applications. The compound has been evaluated for cytotoxicity against mammalian cells.

- Findings :

- In vitro studies have shown that this compound exhibits low cytotoxicity towards human peripheral blood mononuclear cells at high concentrations (up to 5200 µM), indicating a favorable safety profile for potential therapeutic applications .

- Further evaluation in animal models demonstrated no significant structural toxicity in vital organs at high doses (2000 mg/kg), although mild behavioral effects were observed .

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving cyclization reactions of suitable precursors. Notable synthetic routes include:

- From Cyclobutanedicarboxylic Acid :

- Alternative Synthetic Routes :

Research Findings and Data Tables

| Parameter | Value |

|---|---|

| CAS Number | 34970-18-8 |

| Molecular Formula | CHO |

| Molecular Weight | 128.17 g/mol |

| Melting Point | 96°C |

| Log P (octanol-water partition) | ~1.4 |

| Cytotoxicity (Human Cells) | No cytotoxicity at 5200 µM |

| LC (Insecticidal Activity) | Values comparable to known insecticides |

Q & A

What are the standard synthetic routes for 3,3-Dimethylcyclobutanecarboxylic acid and its derivatives, and what reaction conditions are critical for yield optimization?

Basic Research Question

The synthesis of this compound derivatives often involves cycloaddition or functionalization of pre-existing cyclobutane frameworks. A notable method is the Hunsdiecker reaction , where the carboxylic acid is converted to its bromide derivative using bromine in pentane. This reaction requires precise temperature control (0–5°C) to minimize side reactions, such as decarboxylation or olefin formation . Alternative routes include Kishner’s method , which involves treating cyclobutyldimethylcarbinol with fuming HBr, though this approach may yield competing by-products like isopropylidenecyclobutane and olefins, necessitating chromatographic purification .

How can structural elucidation of this compound be achieved using crystallographic and spectroscopic techniques?

Basic Research Question

X-ray crystallography using SHELXL software is the gold standard for resolving the strained cyclobutane ring system. High-resolution data (≤ 0.8 Å) are critical for accurate refinement of the methyl substituents’ steric effects . Complementary spectroscopic methods include:

- ¹H/¹³C NMR : Distinctive upfield shifts for cyclobutane protons (δ ~1.5–2.5 ppm) and carboxyl carbon (δ ~170–180 ppm).

- IR spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the carboxylic acid moiety.

Cross-validation of crystallographic and spectroscopic data is essential to address potential ambiguities in ring puckering or substituent orientation .

What are the primary challenges in synthesizing strained cyclobutane derivatives, and how can reaction specificity be improved?

Advanced Research Question

The ring strain in cyclobutane derivatives (≈ 26 kcal/mol) promotes undesired ring-opening or rearrangement during synthesis. For example, Kishner’s method for 3,3-dimethyl derivatives can yield competing olefins due to β-hydride elimination . Mitigation strategies include:

- Low-temperature reactions (e.g., –78°C) to suppress thermal degradation.

- Steric directing groups to stabilize transition states.

- Computational modeling (DFT) to predict reaction pathways and optimize conditions in silico before experimental trials.

How can researchers address competing reaction pathways in the functionalization of this compound?

Advanced Research Question

By-product formation (e.g., olefins or rearranged products) is common due to the compound’s high strain and reactivity. A multi-parameter optimization approach is recommended:

- Solvent screening : Non-polar solvents (pentane, hexane) reduce ionic intermediates that promote side reactions.

- Catalyst selection : Transition-metal catalysts (e.g., Pd) can enhance regioselectivity in cross-coupling reactions.

- Real-time monitoring : In situ techniques like FT-IR or Raman spectroscopy track reaction progress and identify intermediates .

What methodologies are effective for designing coordination complexes using this compound as a ligand?

Advanced Research Question

The carboxylic acid group acts as a bidentate ligand , but steric hindrance from the dimethyl groups can limit metal coordination. Key considerations include:

- pH control : Deprotonation (pH > 4) enhances binding to metal ions like Cr(III) or Fe(III).

- Co-ligands : Auxiliary ligands (e.g., water or ammonia) stabilize the coordination sphere, as demonstrated in antibacterial Cr(III) complexes .

- Spectroscopic validation : EPR and UV-Vis spectroscopy confirm metal-ligand charge-transfer interactions.

How can the aza-Michael reaction be adapted for synthesizing this compound derivatives?

Advanced Research Question

The aza-Michael approach enables nucleophilic addition to the cyclobutane ring’s α,β-unsaturated carbonyl derivatives. For example, reacting 3,3-dimethylcyclobutanecarboxylate with amines under mild conditions (room temperature, aqueous ethanol) yields amino-substituted analogs. Critical parameters include:

- Catalyst-free conditions to avoid side reactions.

- Steric modulation : Bulky amines may require prolonged reaction times (24–48 hrs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.